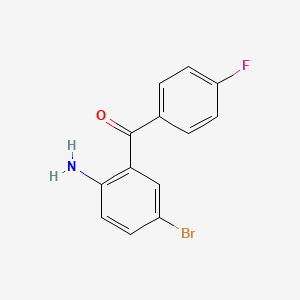

(2-Amino-5-bromophenyl)(4-fluorophenyl)methanone

Overview

Description

(2-Amino-5-bromophenyl)(4-fluorophenyl)methanone is an organic compound with the molecular formula C13H9BrFNO It is a derivative of benzophenone, where the phenyl rings are substituted with amino, bromine, and fluorine groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-5-bromophenyl)(4-fluorophenyl)methanone typically involves the following steps:

Starting Materials: The synthesis begins with 2-amino-5-bromobenzaldehyde and 4-fluorobenzene.

Condensation Reaction: The aldehyde group of 2-amino-5-bromobenzaldehyde reacts with 4-fluorobenzene in the presence of a base, such as potassium carbonate, to form the corresponding benzophenone derivative.

Purification: The crude product is purified using recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: (2-Amino-5-bromophenyl)(4-fluorophenyl)methanone undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.

Substitution: Nucleophiles such as amines or thiols are used in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Amino-5-bromophenyl)(4-fluorophenyl)methanone has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and inflammatory diseases.

Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).

Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

Mechanism of Action

The mechanism of action of (2-Amino-5-bromophenyl)(4-fluorophenyl)methanone involves its interaction with specific molecular targets:

Molecular Targets: It can bind to enzymes and receptors, altering their activity.

Pathways Involved: It may inhibit specific signaling pathways involved in cell proliferation and inflammation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

- (2-Amino-5-bromophenyl)(2-fluorophenyl)methanone

- (2-Amino-1H-benzimidazol-5-yl)(4-fluorophenyl)methanone Hydrochloride

Comparison:

- Structural Differences: The position of the fluorine atom or the presence of additional heterocyclic rings can significantly alter the compound’s properties.

- Uniqueness: (2-Amino-5-bromophenyl)(4-fluorophenyl)methanone is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties, making it suitable for specific applications in medicinal chemistry and material science.

Biological Activity

(2-Amino-5-bromophenyl)(4-fluorophenyl)methanone, also known by its CAS number 395101-26-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on diverse research findings.

Chemical Structure

The compound features a biphenyl structure with an amino group and halogen substituents that are known to influence its biological activity. The presence of the bromine and fluorine atoms is particularly significant as these halogens can modulate the electronic properties of the molecule, affecting its interaction with biological targets.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. A study evaluated various compounds for their antibacterial and antifungal activities, revealing that derivatives with similar structures demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (mg/mL) | Activity Type |

|---|---|---|

| This compound | 0.0195 | Antibacterial (E. coli) |

| Compound X | 0.0048 | Antifungal (C. albicans) |

| Compound Y | 0.039 | Antifungal (C. albicans) |

The Minimum Inhibitory Concentration (MIC) values suggest a strong potential for this compound in treating infections caused by resistant bacterial strains, particularly E. coli and C. albicans .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Similar compounds have shown efficacy in inhibiting cancer cell proliferation through mechanisms such as tubulin polymerization inhibition and apoptosis induction.

The proposed mechanism involves interaction with specific molecular targets within cancer cells, leading to cell cycle arrest and apoptosis. The halogen substituents enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets.

Case Study: In Vitro Evaluation

A recent study assessed the cytotoxic effects of the compound on several cancer cell lines, including breast and colon cancer cells. The results indicated that the compound exhibited dose-dependent cytotoxicity, with IC50 values significantly lower than those of standard chemotherapeutics.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

- Amino Group : Enhances solubility and may facilitate interaction with biological receptors.

- Halogen Substituents : Influence electronic distribution and steric factors, which are crucial for binding affinity to target proteins.

Table 2: Summary of SAR Findings

| Structural Feature | Effect on Activity |

|---|---|

| Amino Group | Increased solubility |

| Bromine | Enhanced antimicrobial potency |

| Fluorine | Improved anticancer efficacy |

Properties

IUPAC Name |

(2-amino-5-bromophenyl)-(4-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrFNO/c14-9-3-6-12(16)11(7-9)13(17)8-1-4-10(15)5-2-8/h1-7H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZXFXBLNORUZFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)Br)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30362087 | |

| Record name | (2-AMINO-5-BROMOPHENYL)(4-FLUOROPHENYL)METHANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30362087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

395101-26-5 | |

| Record name | (2-AMINO-5-BROMOPHENYL)(4-FLUOROPHENYL)METHANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30362087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.